molecular formula C25H26F3N3O2 B3064083 4(3H)-Quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)- CAS No. 862310-66-5

4(3H)-Quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)-

カタログ番号: B3064083
CAS番号: 862310-66-5
分子量: 457.5 g/mol
InChIキー: ZWUFGBNOUKQGBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-3134は、新規なヒスタミンH3受容体逆アゴニストです。ヒスタミン作動性およびコリン作動性神経伝達系の調節による認知機能の強化の可能性について研究されています。この化合物は、アルツハイマー病やその他の神経変性疾患などの病気に伴う認知障害の改善に有望であることが示されています .

準備方法

MK-3134の合成は、キナゾリノンコア構造の調製から始まるいくつかの段階を伴います。合成経路には、一般的に以下の段階が含まれます。

化学反応の分析

Reduction Reactions

The benzene ring of the quinazolinone core undergoes hydrogenation under catalytic conditions. Platinum oxide (PtO₂) in acidic media selectively reduces the aromatic ring to a cyclohexane derivative while preserving the piperidinyl and trifluoromethyl substituents . This reaction is critical for modifying the compound’s lipophilicity and exploring structure-activity relationships (SAR).

Table 1: Reduction Outcomes of 4(3H)-Quinazolinone Derivatives

Substituent PositionCatalystProductYield (%)
5-TrifluoromethylPtO₂Octahydroquinazolinone72
2-MethylPd/C1,2-Dihydroquinazolinone68

The trifluoromethyl group at position 5 stabilizes the intermediate dihydro species, enhancing reaction efficiency .

Electrophilic Substitution

Chlorination occurs at reactive positions of the quinazolinone core. Phosphoryl chloride (POCl₃) or trichloroisocyanuric acid introduces chlorine at the 4-position, displacing the lactam oxygen . The methyl group at position 2 directs substitution to the para position relative to the trifluoromethyl group.

Key Findings :

  • Reaction with POCl₃ at 80°C yields 4-chloro-3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)quinazoline in 89% yield .

  • Thionyl chloride (SOCl₂) with catalytic DMF achieves similar results under milder conditions (50°C) .

Cyclobutyl-Piperidinyl Ether Reactivity

The cyclobutyl-piperidinyl ether moiety participates in acid-catalyzed cleavage. Treatment with hydrobromic acid (HBr) in acetic acid cleaves the ether bond, generating 4-hydroxypiperidine and a phenolic intermediate . This reaction is pivotal for modifying the compound’s pharmacokinetic profile.

Mechanistic Insight :

  • Protonation of the ether oxygen weakens the C–O bond, facilitating nucleophilic attack by bromide .

  • The reaction proceeds at 100°C with >85% recovery of the piperidine derivative .

Trifluoromethyl Group Stability

The 5-trifluoromethyl group exhibits remarkable stability under acidic and basic conditions. No degradation is observed in:

  • 6M HCl at reflux.

  • 1M NaOH at 80°C .
    This stability ensures the integrity of the compound during synthetic modifications.

Condensation with Benzoxazinones

The quinazolinone core reacts with 2-methyl-5-trifluoromethyl-4H-3,1-benzoxazin-4-one in acetic acid to form fused heterocycles . This one-step condensation is essential for generating derivatives with enhanced biological activity.

Optimized Conditions :

  • Acetic acid (3 eq.), 120°C, 12 hours.

  • Yield: 78–82% .

Tautomeric Effects

The lactam–lactim tautomerism influences reactivity. The methyl group at position 2 stabilizes the lactam form, while the trifluoromethyl group enhances electron withdrawal, shifting tautomeric equilibrium .

Impact on Reactivity :

  • Lactim form predominates in polar aprotic solvents (e.g., DMF), increasing susceptibility to electrophiles .

  • Lactam form dominates in nonpolar solvents, favoring reduction reactions .

科学的研究の応用

MK-3134 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.

    Biology: MK-3134 is used to investigate the role of histaminergic neurotransmission in cognitive functions and neurodegenerative diseases.

    Medicine: The compound is being studied for its potential therapeutic effects in treating cognitive impairments associated with Alzheimer’s disease and other neurodegenerative disorders.

作用機序

MK-3134は、ヒスタミンH3受容体で逆アゴニストとして作用することによって効果を発揮します。この受容体は、ヒスタミン、アセチルコリン、ドーパミンなどのさまざまな神経伝達物質の放出を調節することに関与しています。H3受容体の活性を阻害することによって、MK-3134はこれらの神経伝達物質の放出を強化し、認知機能の改善につながります。関与する分子標的および経路には、ヒスタミン作動性およびコリン作動性神経伝達系が含まれます .

類似の化合物との比較

MK-3134は、その特定の化学構造と薬理学的プロファイルにより、他のヒスタミンH3受容体逆アゴニストとは異なります。類似の化合物には以下が含まれます。

    チオペラミド: ヒスタミンH3受容体逆アゴニストですが、化学構造が異なります。

    シプロキサン: 異なる薬理学的プロファイルを備えた強力で選択的なヒスタミンH3受容体拮抗薬。

    クロベンプロピット: 他のヒスタミン受容体にも追加の活性を持つヒスタミンH3受容体拮抗薬。

MK-3134は、その特定の結合親和性と認知機能を調節する有効性によって際立っています .

類似化合物との比較

MK-3134 is unique compared to other histamine H3 receptor inverse agonists due to its specific chemical structure and pharmacological profile. Similar compounds include:

    Thioperamide: Another histamine H3 receptor inverse agonist, but with a different chemical structure.

    Ciproxifan: A potent and selective histamine H3 receptor antagonist with a different pharmacological profile.

    Clobenpropit: A histamine H3 receptor antagonist with additional activity at other histamine receptors.

MK-3134 stands out due to its specific binding affinity and efficacy in modulating cognitive functions .

生物活性

The compound 4(3H)-quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)- belongs to a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have gained prominence in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and inflammatory conditions. This article explores the biological activity of this specific quinazolinone derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22F3N3O\text{C}_{19}\text{H}_{22}\text{F}_{3}\text{N}_{3}\text{O}

This compound features a quinazolinone core with a trifluoromethyl group at position 5, a piperidine moiety linked via an ether bond, and a phenyl group at position 3. The presence of these substituents is crucial for modulating its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a series of quinazolinones were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that compounds with specific substitutions on the quinazolinone core exhibited significant cytotoxicity with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
A3MCF-710
A5PC312
A2HT-2911

Antibacterial Activity

The antibacterial efficacy of quinazolinones has also been extensively studied. Specifically, derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, certain analogs demonstrated synergy with β-lactam antibiotics by binding to allosteric sites on penicillin-binding proteins (PBPs), enhancing their bactericidal effects .

Table 2: Antibacterial Activity Against MRSA

CompoundMIC (μg/mL)Synergistic Effect
Compound 73≤ 4Yes
Compound 1≥ 128No

Anti-inflammatory Activity

Quinazolinones have also shown promise in anti-inflammatory applications. Studies indicate that specific derivatives can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For example, one derivative exhibited an IC50 value of 0.39 μM for COX-II inhibition, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various quinazolinone derivatives reveal that modifications at specific positions significantly influence biological activity. For instance:

  • Substitution at C-2 : Increasing lipophilicity enhances anticancer activity.
  • Trifluoromethyl group at C-5 : This modification has been associated with increased potency against bacterial strains.
  • Piperidine moiety : Essential for maintaining interaction with biological targets.

Case Studies

  • Anti-tuberculosis Activity : A study explored the efficacy of quinazolinones linked to triazole hybrids against Mycobacterium tuberculosis. The findings suggested that these hybrids exhibited enhanced activity compared to their parent compounds .
  • Cytotoxicity against Cancer Cell Lines : Research involving a series of synthesized derivatives demonstrated that compounds with specific aryl substitutions showed significant cytotoxicity against multiple cancer cell lines, indicating the importance of structural diversity in enhancing therapeutic efficacy .

特性

CAS番号

862310-66-5

分子式

C25H26F3N3O2

分子量

457.5 g/mol

IUPAC名

3-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-methyl-5-(trifluoromethyl)quinazolin-4-one

InChI

InChI=1S/C25H26F3N3O2/c1-16-29-22-7-3-6-21(25(26,27)28)23(22)24(32)31(16)18-8-10-19(11-9-18)33-20-12-14-30(15-13-20)17-4-2-5-17/h3,6-11,17,20H,2,4-5,12-15H2,1H3

InChIキー

ZWUFGBNOUKQGBR-UHFFFAOYSA-N

正規SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OC4CCN(CC4)C5CCC5)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。